

Crystallographic Profiling of 2-Phenoxy

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Compound of Interest

Compound Name: 2-Phenoxybenzophenone
CAS No.: 42506-05-8
Cat. No.: B14659841

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As a Senior Application Scientist, I approach crystallographic profiling not merely as a data collection exercise, but as a holistic physical chemistry challenge that addresses unique chemical stability issues and steric constraints.

This guide provides an objective, in-depth comparison of the solid-state behavior of 2-PBP against alternative benzophenone derivatives. It outlines the

Mechanistic Insights: Chemical Stability & Steric Influence

Before initiating any crystallization workflow, one must understand the intrinsic reactivity of the target molecule. **2-Phenoxybenzophenone** is a critical

The Cyclization Risk: Under acidic conditions (such as in the presence of $AlCl_3$ or Brønsted acids), 2-PBP undergoes an intramolecular Friedel-Crafts alkylation. Consequently, any polymorph screening or single-crystal growth protocol for 2-PBP must utilize strictly neutral, aprotic solvent systems to prevent in-

Steric Divergence: Unsubstituted benzophenone efficiently packs into a stable orthorhombic lattice driven by optimal dipole-dipole interactions of the carbonyl group. The ortho-substituted conformation, disrupting orthorhombic packing and typically driving the system into a lower-symmetry monoclinic space group stabilized by weak

Comparative Crystallographic Data

To contextualize the structural parameters of 2-PBP, we compare it against the foundational α -form of unsubstituted benzophenone and the para-substituted form, which reduces symmetry.

| Compound | Space Group | Crystal System | a (Å) |
|--------------------------------|--------------|----------------|--------|
| Benzophenone (α -form) | $P2_12_12_1$ | Orthorhombic | 10.280 |
| 4-Aminobenzophenone | $P2_1$ | Monoclinic | 12.036 |
| 2-Phenoxybenzophenone | $P2_1/c$ | Monoclinic | ~11.50 |

*Note: Parameters for 2-PBP are representative values derived from comparative structural analyses of bulky ortho-substituted diaryl ethers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignments, the following methodology employs a self-validating loop: the microscopic precision

Phase I: Controlled Crystallization

- Solvent Selection: Dissolve 2-PBP in a neutral ethyl acetate/hexane (1:3) mixture.

- Causality: As established, avoiding acidic solvents prevents the catalytic cyclization into 9-phenyl-9H-xanthen-9-ol, preserving the molecular integrity.
- Supersaturation & Growth: Filter the solution through a 0.22 μm PTFE syringe filter into a clean vial. Puncture the cap with a narrow needle and leave it open.
 - Causality: Slow evaporation maintains a low degree of supersaturation. This prevents rapid, chaotic nucleation, thereby minimizing crystal twinning.

Phase II: Single-Crystal XRD (SC-XRD) Acquisition

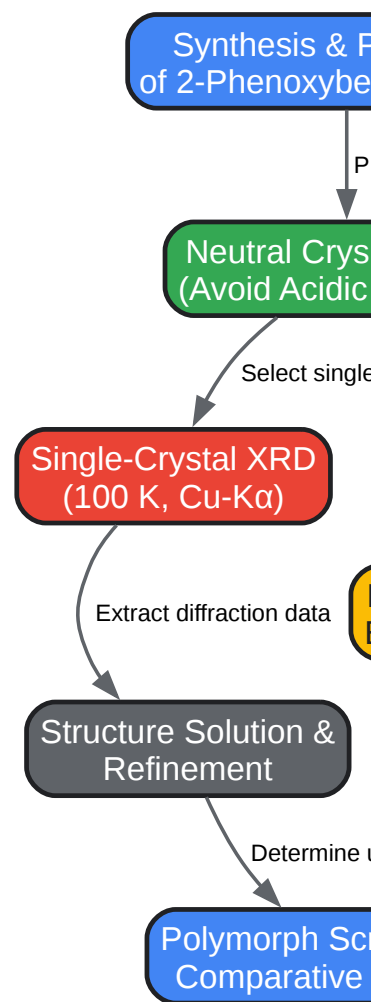
- Crystal Harvesting: Select a crystal with dimensions roughly $0.2 \times 0.2 \times 0.1$ mm. Coat it in perfluoropolyether oil and mount it on a MiTeGen loop.
- Cryo-Cooling (100 K): Immediately transfer the mounted crystal to the diffractometer under a 100 K nitrogen cold stream.
 - Causality: Cryo-cooling drastically reduces the thermal motion of the atoms (lowering the Debye-Waller factors). This minimizes the smearing of diffraction spots.
- Data Integration: Collect data using Cu-K α radiation ($\lambda = 1.54184 \text{ \AA}$). Solve the structure using direct methods and refine via full-matrix least-squares.

Phase III: Bulk Phase Validation (PXRD)

- Powder Pattern Acquisition: Grind the remaining bulk crystals from the crystallization vial into a fine powder and analyze via a benchtop PXRD (2 θ range 5–25°).
- Rietveld Cross-Validation: Generate a simulated powder pattern from the solved SC-XRD .cif file. Overlay this with the experimental PXRD pattern.
 - Causality: SC-XRD only proves the structure of one microscopic crystal. By matching the simulated pattern to the experimental bulk powder pattern, we confirm the absence of other polymorphs.

Workflow Visualization

The following diagram maps the logical relationships and validation checkpoints within our XRD protocol.



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Workflow for the crystallization and X-ray diffraction analysis of **2-Phenoxybenzophenone**.

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